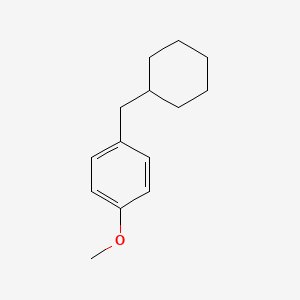
Benzene, 1-(cyclohexylmethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a cyclohexylmethyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclohexylmethyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzene, 1-(cyclohexylmethyl)-4-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring or the reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, high pressure.
Substitution: HNO3, H2SO4, AlCl3, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(cyclohexylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(cyclohexylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(cyclohexylmethyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
13724-70-4 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
Clé InChI |
YTVJLUXTKBERHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


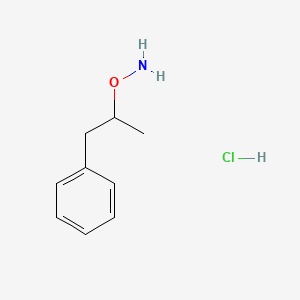
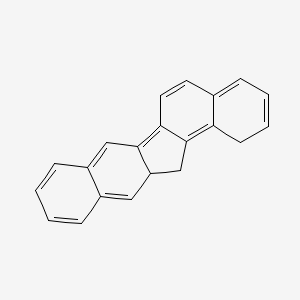
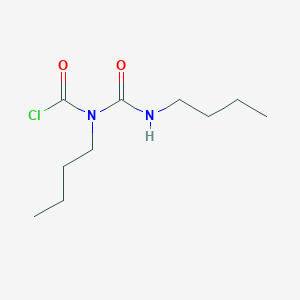

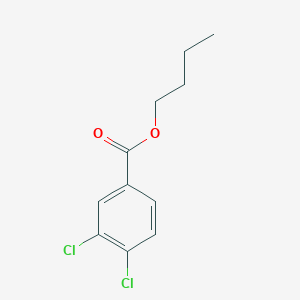

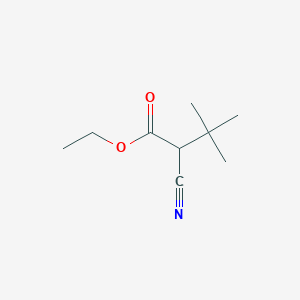
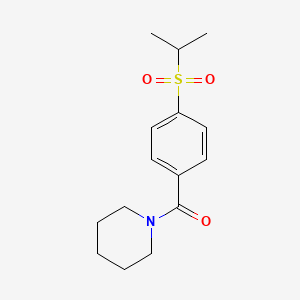

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)

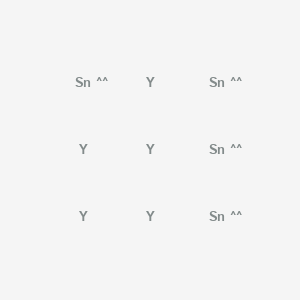

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
